

An In-depth Technical Guide to 2,3-Difluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Difluoro-4-hydroxybenzonitrile

Cat. No.: B167122

[Get Quote](#)

This technical guide provides a comprehensive overview of **2,3-Difluoro-4-hydroxybenzonitrile**, a fluorinated aromatic compound of interest to researchers and professionals in drug development and material science. This document details its chemical and physical properties, outlines plausible experimental protocols for its synthesis and analysis, and discusses its potential biological significance.

Core Properties and Safety Information

2,3-Difluoro-4-hydroxybenzonitrile, with the CAS Number 126162-38-7, is a valuable building block in organic synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Its chemical structure, featuring a hydroxyl group and a nitrile group on a difluorinated benzene ring, imparts unique reactivity and potential for diverse chemical modifications.

Physicochemical Properties

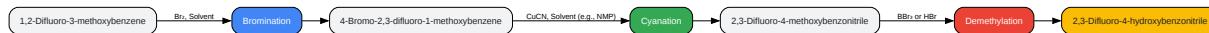
A summary of the key physicochemical properties of **2,3-Difluoro-4-hydroxybenzonitrile** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	126162-38-7	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₃ F ₂ NO	[1] [2] [3] [6]
Molecular Weight	155.10 g/mol	[1] [2] [6]
Appearance	White or off-white solid	[3] [7]
Melting Point	145-147 °C	[5]
Boiling Point	260.8 °C at 760 mmHg	[5]
Purity	≥98%	[3] [5] [7]
InChI Key	UIJJJWADIVZXNT- UHFFFAOYSA-N	[1] [2] [6]
Storage	Store at room temperature in a sealed, dry, and dark environment.	[5] [7]

Safety and Hazard Information

2,3-Difluoro-4-hydroxybenzonitrile is classified as an irritant.[\[8\]](#) The following hazard and precautionary statements are associated with this compound:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[5\]](#)[\[8\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P362+P364 (Take off contaminated clothing and wash it before reuse),


P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).^[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2,3-Difluoro-4-hydroxybenzonitrile** are not readily available in the public domain. However, based on established chemical principles and published procedures for structurally similar compounds, the following methodologies can be proposed as a strong starting point for researchers.

Proposed Synthesis of **2,3-Difluoro-4-hydroxybenzonitrile**

The synthesis of fluorinated hydroxybenzonitriles often involves a multi-step process. A plausible route to **2,3-Difluoro-4-hydroxybenzonitrile** could start from a readily available difluorophenol derivative, followed by introduction of the nitrile group. The following diagram illustrates a potential synthetic workflow.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2,3-Difluoro-4-hydroxybenzonitrile**.

Methodology adapted from the synthesis of similar compounds:

A procedure analogous to the synthesis of 3-Fluoro-4-hydroxybenzonitrile can be adapted.^[2]

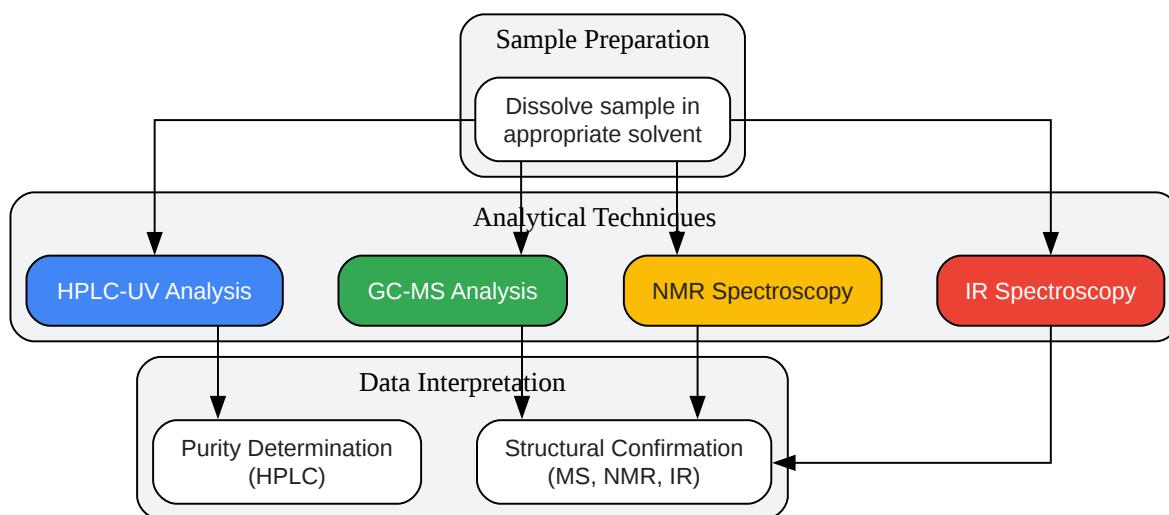
- Bromination of a suitable starting material: A protected 2,3-difluorophenol, such as 1,2-difluoro-3-methoxybenzene, could be brominated at the para position to the hydroxyl (or methoxy) group.
- Cyanation: The resulting bromo-derivative would then undergo a cyanation reaction, typically using copper(I) cyanide in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).^[2] The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide with the cyanide ion.

- Deprotection (Demethylation): If a methoxy-protected phenol was used, the final step would be the demethylation of the methoxy group to yield the free hydroxyl group of **2,3-Difluoro-4-hydroxybenzonitrile**. This can be achieved using reagents such as boron tribromide or hydrobromic acid.
- Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Analytical Methods

For the qualitative and quantitative analysis of **2,3-Difluoro-4-hydroxybenzonitrile**, chromatographic and spectroscopic techniques are indispensable. The following protocols, adapted from methods for 2-hydroxybenzonitrile, can serve as a starting point for method development.[8]

High-Performance Liquid Chromatography (HPLC-UV)


- Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with optional 0.1% formic acid to improve peak shape). The exact composition should be optimized for optimal separation.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 30 °C.
- Detection: UV detection at a wavelength determined by the UV spectrum of **2,3-Difluoro-4-hydroxybenzonitrile**.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A GC system coupled to a Mass Spectrometer.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 280 °C.
- Injection Mode: Split (e.g., 20:1).
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp to 280 °C at 10 °C/min.
 - Hold at 280 °C for 5 minutes.
- Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning a mass-to-charge ratio (m/z) range appropriate for the molecular weight of the compound and its expected fragments.

The following diagram illustrates a general workflow for the analytical characterization of **2,3-Difluoro-4-hydroxybenzonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the analytical characterization of **2,3-Difluoro-4-hydroxybenzonitrile**.

Potential Applications and Biological Significance

While specific biological activity data for **2,3-Difluoro-4-hydroxybenzonitrile** is limited, its structural motifs suggest potential for applications in drug discovery and material science.

Pharmaceutical Research

The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Phenolic compounds are known to interact with various biological targets. For instance, the structurally related 2-hydroxybenzonitrile has been investigated for its antimicrobial properties.^[9] It is plausible that **2,3-Difluoro-4-hydroxybenzonitrile** could exhibit similar or enhanced biological activities.

Based on the known activities of other phenolic compounds, potential areas of investigation for **2,3-Difluoro-4-hydroxybenzonitrile** include its ability to modulate key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways, which are implicated in inflammation and cancer.^[9] However, it is crucial to note that these are areas for future research, and direct evidence for such activities of **2,3-Difluoro-4-hydroxybenzonitrile** is currently lacking.

Material Science

Fluorinated aromatic compounds are of interest in material science due to their unique electronic properties and potential for creating materials with high thermal stability and chemical resistance. **2,3-Difluoro-4-hydroxybenzonitrile** could serve as a monomer or intermediate in the synthesis of advanced polymers and liquid crystals.

Conclusion

2,3-Difluoro-4-hydroxybenzonitrile is a fluorinated building block with significant potential for a range of scientific applications. This guide has provided a summary of its known properties and outlined plausible experimental approaches for its synthesis and analysis based on established chemical literature for related compounds. Further research into the biological activities and material properties of this compound is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Difluoro-4-hydroxybenzonitrile | 126162-38-7 [sigmaaldrich.com]
- 6. 2,3-Difluoro-4-hydroxybenzonitrile | CAS: 126162-38-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 2,3-Difluoro-4-hydroxybenzonitrile price, buy Formaldehyde, Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Difluoro-4-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167122#2-3-difluoro-4-hydroxybenzonitrile-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com